molecular formula C8H7ClO2 B1385973 3-Hydroxy-4-methylbenzoyl chloride CAS No. 348165-48-0

3-Hydroxy-4-methylbenzoyl chloride

Cat. No.: B1385973
CAS No.: 348165-48-0
M. Wt: 170.59 g/mol
InChI Key: PKVFNDKRJSCKOW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, featuring a hydroxyl group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-hydroxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity:
Research indicates that derivatives of 3-hydroxy-4-methylbenzoyl chloride exhibit significant antitumor activity. For example, a study on synthesized compounds derived from this acyl chloride demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The structure-activity relationship (SAR) studies highlighted that modifications on the benzene ring could enhance the potency of these compounds against tumor cells .

2. Anti-inflammatory Properties:
Another application of this compound is its use in developing anti-inflammatory agents. A derivative studied for its effects on neuroinflammation showed promising results in inhibiting nitric oxide production in lipopolysaccharide-induced BV-2 microglial cells. This suggests potential therapeutic applications in treating neurodegenerative diseases where inflammation plays a crucial role .

3. Synthesis of Bioactive Molecules:
this compound serves as an important intermediate in synthesizing various bioactive molecules. It has been utilized to create esters and amides that possess biological activity, including antimicrobial and antifungal properties. The versatility of this compound allows for the development of a wide range of derivatives tailored for specific biological targets .

Material Science Applications

1. Polymer Chemistry:
In materials science, this compound is employed to synthesize polymeric materials with enhanced properties. Its reactive acyl chloride functional group allows for incorporation into polymer chains, improving thermal stability and mechanical strength.

2. Photoinitiators:
The compound has also been investigated as a potential photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in developing high-performance coatings with rapid curing times .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityCytotoxic effects against prostate and breast cancer cell lines; structure-activity relationships explored
Anti-inflammatory EffectsInhibits nitric oxide production in microglial cells; potential for neurodegenerative disease treatment
Synthesis of Bioactive MoleculesUsed as an intermediate for antimicrobial and antifungal agents
Polymer ChemistryEnhances thermal stability and mechanical strength in polymers
PhotoinitiatorsPotential use in UV-curable coatings and adhesives

Case Studies

Case Study 1: Antitumor Derivatives
A recent study synthesized several derivatives from this compound, evaluating their cytotoxicity against LNCaP prostate cancer cells. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Neuroinflammation Inhibition
In a controlled experiment, a derivative based on this compound was administered to mice subjected to MPTP-induced neuroinflammation. Results showed a marked reduction in inflammatory markers compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides. The molecular targets include hydroxyl and amino groups, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzoyl Chloride
  • 4-Methylbenzoyl Chloride
  • 3-Methylbenzoyl Chloride

Uniqueness

3-Hydroxy-4-methylbenzoyl chloride is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications in synthesis .

Biological Activity

3-Hydroxy-4-methylbenzoyl chloride, a derivative of benzoyl chloride, is an important compound in organic synthesis and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H7ClO2
  • Molecular Weight : 172.59 g/mol
  • IUPAC Name : this compound

This compound features a hydroxyl group and a carbonyl group, which contribute to its reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a pharmaceutical agent. Key areas of interest include:

  • Antimicrobial Activity : Studies have indicated that compounds related to benzoyl chlorides exhibit antimicrobial properties. The presence of the hydroxyl group in this compound may enhance its interaction with microbial cell membranes.
  • Cytotoxicity : Research indicates that benzoyl derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzoyl derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis revealed that the compound induced apoptosis in these cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduced apoptosis in HeLa and MCF-7 cells
GenotoxicityFormation of DNA adducts observed

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.

Properties

IUPAC Name

3-hydroxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFNDKRJSCKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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